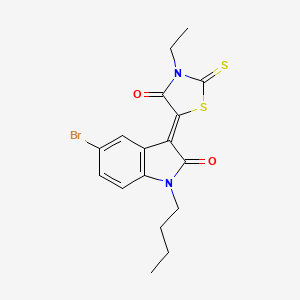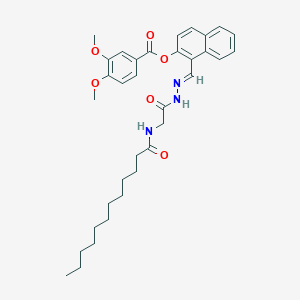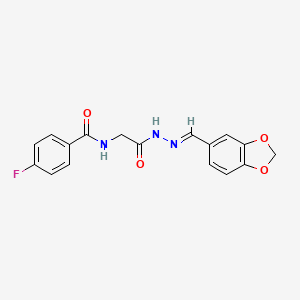
1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 4-chlorophenyl group and an O-tolyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate hydrazine derivatives with α, β-unsaturated carbonyl compounds. One common method includes the reaction of 4-chlorophenylhydrazine with O-tolyl ketone under acidic or basic conditions to form the desired pyrazole derivative . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticonvulsant agent due to its ability to modulate neurotransmitter activity. It is also being investigated for its anti-inflammatory and anticancer properties.
Materials Science: Pyrazole derivatives, including this compound, are used in the development of organic semiconductors and fluorescent materials.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to neurotransmitter receptors in the brain, modulating their activity and exerting anticonvulsant effects.
Pathways Involved: It influences the GABAergic and glutamatergic pathways, which are crucial for maintaining neuronal excitability and preventing seizures.
Comparación Con Compuestos Similares
1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an O-tolyl group.
1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with a methyl group instead of an O-tolyl group.
Uniqueness: 1-(4-Chlorophenyl)-3-O-tolyl-1H-pyrazol-5-amine is unique due to the presence of both 4-chlorophenyl and O-tolyl groups, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Propiedades
Número CAS |
618092-78-7 |
|---|---|
Fórmula molecular |
C16H14ClN3 |
Peso molecular |
283.75 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3 |
Clave InChI |
PUTKIUGNPCGRAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024691.png)
![3-Ethyl-2-((4-fluorobenzyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12024692.png)
![Ethyl 4-{[2-{[4-(ethoxycarbonyl)anilino]carbonyl}-3-(3-phenoxyphenyl)acryloyl]amino}benzoate](/img/structure/B12024699.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12024701.png)
![N-(3,4-difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12024719.png)


![[2-[(E)-[(2-anilino-2-oxoacetyl)hydrazinylidene]methyl]-4-bromophenyl] 4-propoxybenzoate](/img/structure/B12024741.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B12024746.png)
